molecular formula C9H9BrN2 B13937366 7-Bromo-5,6-dimethyl-1H-indazole

7-Bromo-5,6-dimethyl-1H-indazole

Cat. No.: B13937366
M. Wt: 225.08 g/mol
InChI Key: MKQLXSNHLYKGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5,6-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-dimethyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-3,4-dimethylphenylhydrazine as a starting material, which undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5,6-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The indazole ring can be reduced to form dihydroindazole derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

  • Substitution reactions yield various substituted indazoles.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in dihydroindazole derivatives.

Scientific Research Applications

7-Bromo-5,6-dimethyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-5,6-dimethyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance its binding affinity and selectivity towards certain molecular targets. Pathways involved may include inhibition of kinases or modulation of signaling cascades.

Comparison with Similar Compounds

    5,7-Dimethyl-1H-indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-1H-indazole: Lacks the methyl groups, which may affect its solubility and binding properties.

    1H-Indazole: The parent compound without any substituents, serving as a reference for understanding the effects of bromine and methyl groups.

Uniqueness: 7-Bromo-5,6-dimethyl-1H-indazole is unique due to the combined presence of bromine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

7-bromo-5,6-dimethyl-1H-indazole

InChI

InChI=1S/C9H9BrN2/c1-5-3-7-4-11-12-9(7)8(10)6(5)2/h3-4H,1-2H3,(H,11,12)

InChI Key

MKQLXSNHLYKGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)Br)NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.